molecular formula C18H22N2O2S B11598741 (5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11598741
M. Wt: 330.4 g/mol
InChI Key: HCXAPOSSFXFLLZ-QINSGFPZSA-N
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Description

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of cyclohexylamine with ethyl chloroformate to form the corresponding carbamate, followed by cyclization with thiourea to yield the imidazolidinone ring. The final step involves the condensation of the imidazolidinone with 2-ethoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Shares a similar core structure but with different substituents.

    Other thiazolidinone derivatives: Compounds with similar ring structures but varying functional groups.

Uniqueness

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H22N2O2S/c1-2-22-16-11-7-6-8-13(16)12-15-17(21)20(18(23)19-15)14-9-4-3-5-10-14/h6-8,11-12,14H,2-5,9-10H2,1H3,(H,19,23)/b15-12-

InChI Key

HCXAPOSSFXFLLZ-QINSGFPZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3CCCCC3

Origin of Product

United States

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